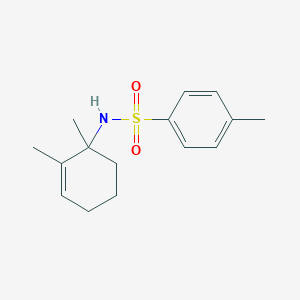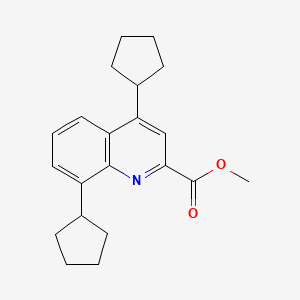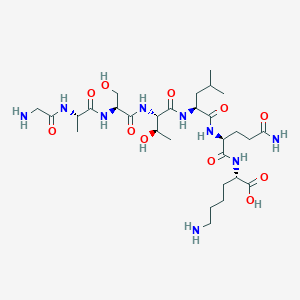
1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate is a compound belonging to the class of ionic liquids. These are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .
Preparation Methods
The synthesis of 1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-methylimidazole with octadecyl bromide under reflux conditions to form 1-Methyl-3-octadecylimidazolium bromide. This intermediate is then treated with silver nitrate to replace the bromide ion with a nitrate ion, yielding the final product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common reagents and conditions for these reactions include solvents like acetonitrile, dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted imidazole derivatives .
Scientific Research Applications
1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: This compound is explored for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent, particularly for hydrophobic drugs.
Industry: It is used in the formulation of lubricants and as an additive in electrochemical applications
Mechanism of Action
The mechanism by which 1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate exerts its effects is primarily through its ionic nature. The compound can disrupt cell membranes in microbial organisms, leading to cell lysis and death. In drug delivery, its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .
Comparison with Similar Compounds
Similar compounds include other imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium nitrate and 1-hexyl-3-methylimidazolium nitrate. Compared to these, 1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate has a longer alkyl chain, which imparts higher hydrophobicity and better solubility for hydrophobic substances. This makes it particularly useful in applications requiring the solubilization of non-polar compounds .
Similar Compounds
- 1-Butyl-3-methylimidazolium nitrate
- 1-Hexyl-3-methylimidazolium nitrate
- 1-Decyl-3-methylimidazolium nitrate
Properties
CAS No. |
799246-96-1 |
|---|---|
Molecular Formula |
C22H45N3O3 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
1-methyl-3-octadecyl-1,2-dihydroimidazol-1-ium;nitrate |
InChI |
InChI=1S/C22H44N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;2-1(3)4/h20-21H,3-19,22H2,1-2H3;/q;-1/p+1 |
InChI Key |
ZICWFYMFTSDUMY-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14212531.png)



![2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14212546.png)

![Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]-](/img/structure/B14212550.png)
![9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene](/img/structure/B14212553.png)
![1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide](/img/structure/B14212555.png)




